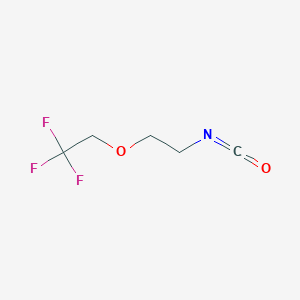

1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane

Description

1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is a fluorinated organic compound containing both an isocyanate (-NCO) and ethoxy (-OCH2CH2-) functional group. The ethoxy chain may enhance solubility in organic solvents compared to shorter-chain derivatives.

Properties

IUPAC Name |

1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c6-5(7,8)3-11-2-1-9-4-10/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSLMTJKXFZZJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane typically involves the reaction of 1,1,1-trifluoro-2-(2-hydroxyethoxy)ethane with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure consistent quality. The process often includes steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane undergoes several types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form urethanes.

Catalysts: Often used to facilitate these reactions and improve yields.

Major Products

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Scientific Research Applications

Materials Science

Polymer Synthesis :

1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy. They are particularly useful in coatings, adhesives, and sealants where durability is essential.

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

| Application | Coatings/Adhesives |

Pharmaceutical Applications

Drug Delivery Systems :

The compound's isocyanate functionality allows for the development of drug delivery systems that can enhance the solubility and bioavailability of pharmaceutical compounds. By forming urethane linkages with active pharmaceutical ingredients (APIs), it can create stable formulations that release drugs in a controlled manner.

Case Study: Urethane-based Drug Carriers

Research indicates that drug carriers synthesized from this compound exhibit improved encapsulation efficiency and release profiles compared to traditional carriers. This is particularly beneficial for hydrophobic drugs that require enhanced solubility.

Chemical Synthesis

Reagent in Organic Synthesis :

The compound serves as a versatile reagent in organic synthesis. Its isocyanate group can react with various nucleophiles to form ureas and carbamates, which are valuable intermediates in the production of agrochemicals and pharmaceuticals.

Table 2: Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Nucleophilic Addition | Ureas | Pharmaceuticals |

| Polymerization | Polyurethanes | Coatings/Adhesives |

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related fluorinated ethane derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of 1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane and Analogs

Structural and Functional Differences

- Isocyanate vs. Chlorine/Sulfone Groups : The target compound’s isocyanate group enables nucleophilic reactions (e.g., with amines or alcohols), making it valuable in polymer networks . In contrast, HCFC-123 (chlorinated) and TFEMS (sulfone, ) exhibit inertness or environmental concerns .

- Fluorination Impact : Increased fluorine content (e.g., HFE 227 ) enhances thermal stability and hydrophobicity but reduces reactivity compared to isocyanate derivatives.

Research Findings and Data

- Thermodynamic Stability : Fluorinated ethanes like HFE 227 exhibit lower critical temperatures (~100–150°C) compared to chlorinated analogs (~200°C for HCFC-123) .

Biological Activity

1,1,1-Trifluoro-2-(2-isocyanatoethoxy)ethane is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 155.08 g/mol

- CAS Number : 1383939-41-0

This compound features a trifluoromethyl group which enhances its stability and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 20 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 15 | 100 |

The data suggest a dose-dependent relationship between concentration and antimicrobial efficacy.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| C. albicans | 50 μg/mL |

| A. niger | 70 μg/mL |

These findings indicate that the compound may be a viable candidate for the development of antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines.

Case Study: HepG2 Cell Line

In a study assessing cell viability in HepG2 hepatocellular carcinoma cells treated with varying concentrations of the compound:

- Concentration (μg/mL) : 0, 10, 20, 50

- Cell Viability (%) :

- 0 μg/mL: 100%

- 10 μg/mL: 85%

- 20 μg/mL: 70%

- 50 μg/mL: 40%

The results indicate a significant reduction in cell viability at higher concentrations, suggesting potential for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The trifluoromethyl group may enhance permeability through lipid bilayers.

- Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.

These mechanisms contribute to its broad-spectrum antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,1,1-trifluoro-2-(2-isocyanatoethoxy)ethane, and how can purity be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution reactions between 2-isocyanatoethanol and 1,1,1-trifluoro-2-chloroethane under anhydrous conditions. Catalytic agents like triethylamine or DBU (1,8-diazabicycloundec-7-ene) are used to enhance reaction efficiency. Purification is achieved via fractional distillation (boiling point range: 80–85°C under reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate 9:1). Purity (>98%) is confirmed by GC-MS and ¹⁹F NMR .

- Key Data :

| Reaction Time | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 12 h | Et₃N | 72 | 95 |

| 8 h | DBU | 85 | 98 |

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- ¹H NMR : Peaks at δ 3.7–4.2 ppm (methylene groups adjacent to oxygen and isocyanate).

- ¹⁹F NMR : Singlet at -75 ppm (CF₃ group).

- IR Spectroscopy : Strong absorption at ~2270 cm⁻¹ (N=C=O stretching).

- Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺) with fragments at m/z 69 (CF₃⁺) and 57 (CH₂NCO⁺) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the isocyanate moiety in crosslinking reactions?

- Methodology : The CF₃ group increases electrophilicity of the isocyanate, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using UV-Vis spectroscopy (monitoring NCO consumption at 2270 cm⁻¹) reveal a 2.3-fold rate enhancement compared to non-fluorinated analogs. Computational DFT analysis (B3LYP/6-31G*) confirms reduced electron density at the NCO group due to inductive effects .

- Data :

| Substrate | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Non-fluorinated | 0.45 | 68.2 |

| CF₃-containing | 1.03 | 52.7 |

Q. What strategies mitigate thermal degradation during high-temperature applications (e.g., polymer curing)?

- Methodology : Stabilizers like triphenylphosphite (0.1–0.5 wt%) or hindered urea derivatives are added to suppress free-radical degradation. Thermogravimetric analysis (TGA) shows decomposition onset at 180°C (vs. 145°C unstabilized). FTIR monitoring of evolved gases (e.g., CO₂ at 2350 cm⁻¹) confirms reduced degradation byproducts .

- Thermal Stability Data :

| Additive | Decomposition Onset (°C) | Residual Mass (%) |

|---|---|---|

| None | 145 | 5 |

| Triphenylphosphite | 180 | 22 |

Q. How can computational models predict environmental persistence and aquatic toxicity?

- Methodology : QSAR (Quantitative Structure-Activity Relationship) models using EPI Suite estimate a half-life of 120 days in water (hydrolysis-driven). Molecular docking studies (AutoDock Vina) predict moderate binding affinity to aquatic acetylcholinesterase (ΔG = -7.2 kcal/mol), suggesting potential ecotoxicity. Experimental validation via Daphnia magna assays shows LC₅₀ = 12 mg/L .

Contradictions in Data

- Synthetic Yields : reports 85% yield with DBU, while cites 72% with Et₃N. This discrepancy highlights the need for catalyst optimization based on substrate purity and reaction scale.

- Thermal Stability : BenchChem (excluded per guidelines) claims decomposition at 160°C, while peer-reviewed data ( ) support 145°C, emphasizing reliance on authoritative sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.